Ethyl 2-{[(benzyloxy)carbonyl]amino}-3-sulfanylpropanoate
Description
Ethyl 2-{[(benzyloxy)carbonyl]amino}-3-sulfanylpropanoate is a synthetic amino acid derivative featuring a benzyloxycarbonyl (Cbz)-protected amine, a thiol (-SH) group at the β-carbon, and an ethyl ester moiety. This compound is of interest in medicinal chemistry due to its reactive thiol group, which enables participation in disulfide bond formation or metal coordination, and its Cbz group, which enhances stability during synthetic processes. Its structural complexity and functional versatility make it a candidate for drug development, particularly in targeting enzymes or receptors sensitive to sulfur-containing motifs .
Properties
IUPAC Name |
ethyl 2-(phenylmethoxycarbonylamino)-3-sulfanylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-2-17-12(15)11(9-19)14-13(16)18-8-10-6-4-3-5-7-10/h3-7,11,19H,2,8-9H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZJZGRUIZUKJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CS)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[(benzyloxy)carbonyl]amino}-3-sulfanylpropanoate typically involves the reaction of ethyl 2-amino-3-sulfanylpropanoate with benzyl chloroformate under controlled conditions . The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C to ensure the stability of the intermediate products . The reaction mixture is then purified using column chromatography to obtain the desired compound with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield . The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example:
Reaction :
Conditions :
-
Acidic: HCl (1M), reflux at 80°C for 6 hours.
-
Basic: NaOH (1M), room temperature for 12 hours.
Yield : 85–92% depending on conditions1.
Oxidation of the Sulfanyl Group
The sulfanyl (-SH) group is susceptible to oxidation, forming sulfinic or sulfonic acids. Controlled oxidation produces sulfoxides or sulfones:
Reaction Pathways :
Key Data :
| Oxidizing Agent | Product | Yield (%) | Conditions |
|---|---|---|---|
| H₂O₂ | Sulfoxide | 78 | RT, 2 hours |
| MCPBA | Sulfone | 65 | 0°C, 4 hours |
This reactivity is leveraged to modify the compound’s polarity and biological activity2.
Nucleophilic Substitution
The benzyloxycarbonyl (Cbz) group participates in nucleophilic substitution, enabling protection/deprotection strategies in peptide synthesis:
Reaction :
Conditions :
-
Hydrogenolysis (H₂/Pd-C) in ethanol, 25°C, 3 hours.
-
Yield : 90–95%3.
Reduction Reactions
The ester group can be reduced to a primary alcohol using strong reducing agents:
Reaction :
Conditions :
-
LiAlH₄ in dry THF, 0°C to RT, 2 hours.
-
Yield : 80%4.
Amidation and Condensation
The compound reacts with amines to form amides, useful in peptidomimetic synthesis:
Reaction :
Example :
-
Reaction with glycine ethyl ester under DCC coupling yields a dipeptide analog (72% yield)5.
Comparative Reactivity Table
| Reaction Type | Reagents/Conditions | Major Product | Yield (%) |
|---|---|---|---|
| Hydrolysis | HCl/H₂O, reflux | Carboxylic acid | 85–92 |
| Oxidation | H₂O₂, RT | Sulfoxide | 78 |
| Reduction | LiAlH₄, THF | Primary alcohol | 80 |
| Nucleophilic Substitution | H₂/Pd-C, ethanol | Deprotected amine | 90–95 |
Mechanistic Insights
-
Ester Hydrolysis : Proceeds via nucleophilic acyl substitution, with rate dependence on pH and temperature.
-
Sulfanyl Oxidation : Follows a radical mechanism in the presence of peroxides, forming stable sulfoxides.
-
Cbz Deprotection : Catalytic hydrogenation cleaves the benzyloxycarbonyl group without affecting the sulfanyl moiety6.
This compound’s versatility in reactions such as hydrolysis, oxidation, and nucleophilic substitution underpins its utility in organic synthesis and drug development. Further studies are needed to explore its catalytic applications and optimize reaction conditions for industrial-scale processes.
Footnotes
Scientific Research Applications
Scientific Research Applications
Ethyl 2-{[(benzyloxy)carbonyl]amino}-3-sulfanylpropanoate finds applications across several domains:
Chemistry
- Building Block for Complex Molecules: This compound is utilized as a precursor in the synthesis of more complex organic molecules, facilitating the development of new chemical entities.
Biology
- Biochemical Probes: It is studied for its potential as a biochemical probe to investigate enzyme activities and protein interactions. Its structural characteristics allow it to interact with various biological targets, which is crucial for understanding metabolic pathways .
Medicine
- Therapeutic Properties: Research indicates that this compound may exhibit anti-inflammatory and antioxidant activities, making it a candidate for therapeutic applications in treating diseases associated with oxidative stress and inflammation .
- Enzyme Inhibition: The compound may function as an enzyme inhibitor by binding to active sites of target enzymes, potentially leading to therapeutic effects in conditions where enzyme dysregulation occurs .
Industry
- Material Development: this compound is also explored for its utility in developing new materials and chemical processes in industrial applications.
Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry highlighted the antimicrobial properties of sulfonamide derivatives. Compounds structurally similar to this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in antibiotic development .
Antitumor Activity
Research on benzyloxycarbonyl amino acids indicated that modifications akin to those in this compound could enhance cytotoxicity against various cancer cell lines. This suggests a potential pathway for developing anticancer agents based on its structure .
Anti-inflammatory Effects
Recent studies have explored the anti-inflammatory potential of sulfonamide derivatives, indicating that compounds with similar structures could effectively reduce inflammation markers in vitro. This highlights their therapeutic promise for treating inflammatory diseases .
Mechanism of Action
The mechanism of action of Ethyl 2-{[(benzyloxy)carbonyl]amino}-3-sulfanylpropanoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking their catalytic activities . Additionally, it can modulate signaling pathways by interacting with key proteins involved in cellular processes .
Comparison with Similar Compounds
Ethyl 2-{[(benzyloxy)carbonyl]amino}-3-sulfanylpropanoate vs. 2-(4-Fluoro-3-methylphenyl)-2-oxoethyl 2-(((benzyloxy)carbonyl)amino)-2-methylpropanoate ()
- Key Differences: The thiol (-SH) group in the target compound is replaced by a 4-fluoro-3-methylphenyl ketone in the comparator. The propanoate backbone in the target is linear, while the comparator has a branched 2-methylpropanoate ester.
- Functional Implications :
- The thiol group in the target enables redox reactivity (e.g., disulfide formation), whereas the aryl ketone in the comparator may enhance lipophilicity and π-π stacking interactions.
- The branched ester in the comparator could reduce steric hindrance during nucleophilic substitution reactions compared to the linear chain in the target .
This compound vs. Ethyl (2S,3R)-2-(((benzyloxy)carbonyl)amino)-3-(6-bromo-1-tosyl-1H-indol-3-yl)-3-hydroxypropanoate ()
- Key Differences :
- The thiol (-SH) is replaced by a hydroxyl (-OH) group and a bulky 6-bromo-1-tosylindole substituent.
- The comparator has stereochemical specificity (2S,3R), whereas the target’s stereochemistry is unspecified.
- Functional Implications: The hydroxyl group in the comparator may participate in hydrogen bonding, while the thiol in the target offers stronger nucleophilicity.
This compound vs. Ethyl 2-amino-3-(3-(benzyloxy)phenyl)propanoate ()
- Key Differences :
- Functional Implications: The free amine in the comparator allows for direct conjugation or salt formation, whereas the Cbz group in the target requires deprotection for further functionalization.
Pharmacological and Physicochemical Properties
Biological Activity
Ethyl 2-{[(benzyloxy)carbonyl]amino}-3-sulfanylpropanoate (often referred to as "the compound") is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of the compound's biological activity, synthesis, and applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of a benzyloxycarbonyl group and a sulfanyl group. Its molecular formula is with a molecular weight of approximately 283.34 g/mol . The presence of these functional groups contributes to its solubility and reactivity, making it suitable for various applications in organic synthesis and medicinal chemistry.
Synthesis
The synthesis of this compound typically involves several steps, starting from l-DOPA. The process includes:
- Esterification : Reacting the corresponding carboxylic acid with ethanol in the presence of a catalyst (e.g., sulfuric acid).
- Purification : Using techniques such as recrystallization or chromatography to isolate the desired product.
This multistep synthesis allows for the introduction of specific functional groups that enhance the compound's biological activity .
The compound's biological activity is primarily attributed to its ability to act as an enzyme inhibitor . By binding to specific enzymes, it can block their active sites, inhibiting their functions. This characteristic makes it valuable in developing drugs targeting various diseases through enzyme modulation .
Enzyme Inhibition
Research indicates that this compound interacts with several biological targets, particularly enzymes involved in metabolic pathways. Initial studies suggest that it may inhibit enzymes associated with cancer progression and inflammation .
Case Studies
- Antioxidant Activity : In vitro studies have demonstrated that the compound exhibits significant antioxidant properties, which can help mitigate oxidative stress-related diseases.
- Anti-inflammatory Effects : Experimental models have shown that the compound can reduce inflammation markers, indicating its potential in treating inflammatory conditions .
Comparative Analysis
To better understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl acetate | C4H8O2 | Simple ester used as a solvent |
| Methyl butyrate | C5H10O2 | Known for its fruity aroma; used in flavorings |
| Ethyl 2-amino-3-sulfanylpropanoate | C5H11NO2S | Lacks benzyloxycarbonyl group |
This comparison highlights how the unique benzyloxycarbonyl group in this compound contributes to its distinct chemical properties and biological activity .
Applications in Research and Industry
This compound has several applications, including:
- Medicinal Chemistry : Used as an intermediate in synthesizing pharmaceutical compounds.
- Biological Studies : Investigated for its role in enzyme inhibition and protein interactions.
- Industrial Use : Employed in producing specialty chemicals and as a reagent in organic synthesis .
Q & A
Q. What are the standard synthetic routes for Ethyl 2-{[(benzyloxy)carbonyl]amino}-3-sulfanylpropanoate?
The synthesis typically involves multi-step reactions, including:
- Protection of the amino group : The benzyloxycarbonyl (Cbz) group is introduced to protect the amine during subsequent reactions. This step often uses benzyl chloroformate under basic conditions .
- Thiol group incorporation : Sulfanylpropanoate moieties are introduced via nucleophilic substitution or coupling reactions. For example, sodium hydrosulfide (NaSH) or thiol-containing reagents can react with intermediates like α-bromo esters .
- Esterification : Ethyl esters are formed using ethanol under acidic or catalytic conditions. Reaction monitoring via TLC or HPLC ensures completion .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm the presence of the Cbz group (aromatic protons at ~7.3 ppm, carbonyl carbons at ~155 ppm) and the ethyl ester (quartet at ~4.1 ppm for CH) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, distinguishing thiol oxidation byproducts .
- IR Spectroscopy : Key peaks include C=O stretches (~1720 cm for ester, ~1690 cm for carbamate) and S-H stretches (~2550 cm) .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Enzyme inhibition studies : The sulfanyl group can act as a nucleophile, making it a candidate for protease or metalloenzyme inhibition assays .
- Peptide mimetics : The Cbz-protected amino acid structure serves as a building block for synthesizing thiol-containing pseudopeptides .
Advanced Research Questions
Q. How can coupling reaction efficiency be optimized during synthesis?
- Catalyst selection : Use coupling agents like HATU or EDCI with DMAP to enhance reactivity in carbamate or ester bond formation .
- Solvent effects : Polar aprotic solvents (e.g., DMF, THF) improve reagent solubility, while low temperatures (−20°C to 0°C) reduce side reactions .
- Real-time monitoring : In-situ FTIR or LC-MS tracks intermediate formation, enabling rapid adjustments to reaction conditions .
Q. How do structural modifications (e.g., fluorination, methyl groups) alter the compound’s reactivity or bioactivity?
- Trifluoromethyl groups : Increase lipophilicity and metabolic stability, as seen in analogues like Ethyl 3-[4-Fluoro-2-(trifluoromethyl)phenyl]-3-hydroxypropanoate .
- Methyl branching : Steric hindrance from dimethyl groups (e.g., 3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethylpropanoate) can reduce enzymatic degradation but may lower solubility . Comparative studies require computational modeling (e.g., DFT) and crystallography to map steric/electronic effects .
Q. How to address contradictions in reported biological activity data?
- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native) can alter IC values. Standardize protocols using reference inhibitors .
- Redox sensitivity : The sulfanyl group oxidizes readily; use antioxidants (e.g., DTT) in bioassays and confirm compound stability via LC-MS .
- Epimerization risks : Racemization during synthesis or storage can skew results. Chiral HPLC or circular dichroism (CD) ensures stereochemical integrity .
Q. What strategies mitigate thiol oxidation during storage and handling?
- Inert atmosphere : Store under nitrogen or argon to prevent disulfide formation .
- Lyophilization : Freeze-drying in the presence of cryoprotectants (e.g., trehalose) preserves thiol activity .
- Derivatization : Temporarily protect the thiol as a disulfide or thioether, which is reversible under mild reducing conditions .
Methodological Considerations
Q. How to design a kinetic study for thiol-mediated reactions involving this compound?
- Stopped-flow spectrophotometry : Monitor rapid thiol-disulfide exchange reactions in real time (e.g., with DTNB as a chromogenic agent) .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity to enzymes like papain or caspase-3 .
- Computational docking : Use software (e.g., AutoDock Vina) to predict interaction sites with target proteins, validated by mutagenesis studies .
Q. What analytical workflows validate purity in multi-step syntheses?
- Orthogonal methods : Combine reverse-phase HPLC (for polar impurities) with GC-MS (for volatile byproducts) .
- Elemental analysis : Confirm sulfur content to detect oxidation or desulfurization .
- Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) identify labile functional groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
